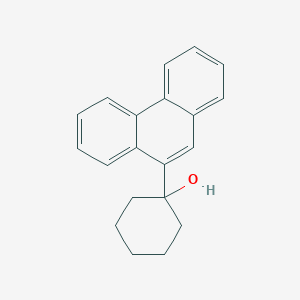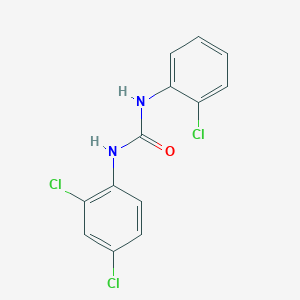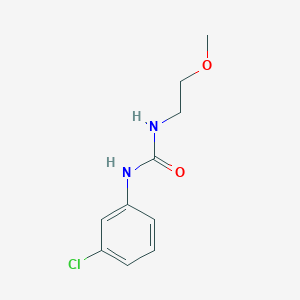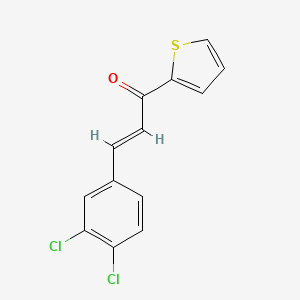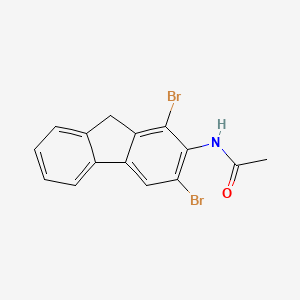
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H9Br2NO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method involves the reaction of fluorene with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 3 positions. The resulting dibromofluorene is then reacted with acetic anhydride and a base, such as pyridine, to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to remove the bromine atoms.
Condensation Reactions: The acetamide group can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Debrominated fluorenes.
Scientific Research Applications
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-dibromo-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetamide group play crucial roles in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide
- N-(1,3-dibromo-7-nitro-9H-fluoren-2-yl)acetamide
- 2,2-Dichloro-N-(1,3-dibromo-9H-fluoren-2-yl)acetamide
Uniqueness
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
108240-10-4 |
|---|---|
Molecular Formula |
C15H11Br2NO |
Molecular Weight |
381.06 g/mol |
IUPAC Name |
N-(1,3-dibromo-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11Br2NO/c1-8(19)18-15-13(16)7-11-10-5-3-2-4-9(10)6-12(11)14(15)17/h2-5,7H,6H2,1H3,(H,18,19) |
InChI Key |
HLGQEDDEQRAZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1Br)CC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)

![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)




![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
